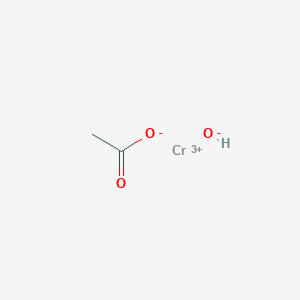
Chromium(3+);acetate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(III) acetate hydroxide can be synthesized through the reaction of chromium(III) salts with alkali. One common method involves mixing an aqueous solution of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide . The resulting product is a violet solid that crystallizes as a triacontatetrahydrate (34 molecules of water of crystallization) .
Industrial Production Methods
Industrial production of chromium(III) acetate hydroxide typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s quality and consistency for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(III) acetate hydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where acetate or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as zinc . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromium(III) acetate hydroxide can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .
Aplicaciones Científicas De Investigación
Chromium(III) acetate hydroxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of chromium(III) acetate hydroxide involves its interaction with molecular targets and pathways in biological systems. Chromium(III) is known to play a role in glucose and lipid metabolism by enhancing the action of insulin . It can form complexes with various biomolecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Chromium(III) acetate hydroxide can be compared with other similar compounds, such as:
Chromium(III) acetate: Shares a similar structure but lacks the hydroxide ligands.
Chromium(II) acetate: Features a Cr-Cr quadruple bond and different oxidation state.
Chromium(III) hydroxide: Amphoteric compound that dissolves in both strong acids and bases.
Chromium(III) acetate hydroxide is unique due to its specific coordination environment and the presence of both acetate and hydroxide ligands, which contribute to its distinct chemical properties and applications .
Propiedades
Fórmula molecular |
C2H4CrO3+ |
|---|---|
Peso molecular |
128.05 g/mol |
Nombre IUPAC |
chromium(3+);acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |
Clave InChI |
KNVBPUFDKSKOFA-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].[OH-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


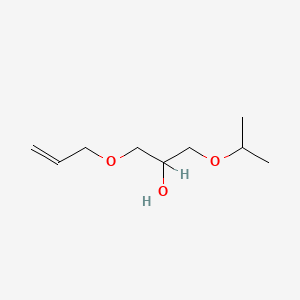

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
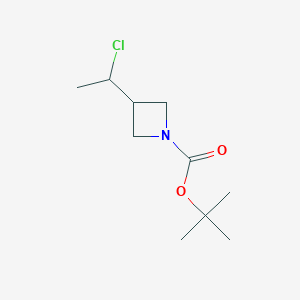
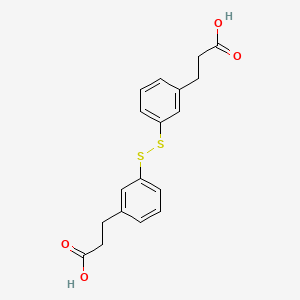
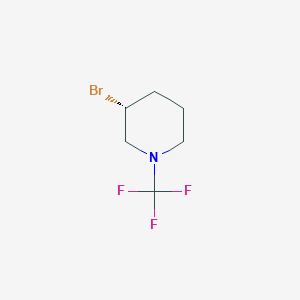

![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
